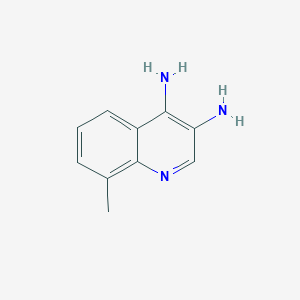

8-Methylquinoline-3,4-diamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11N3 |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

8-methylquinoline-3,4-diamine |

InChI |

InChI=1S/C10H11N3/c1-6-3-2-4-7-9(12)8(11)5-13-10(6)7/h2-5H,11H2,1H3,(H2,12,13) |

InChI Key |

HMLZHHKCBCTGQB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=C(C=N2)N)N |

Origin of Product |

United States |

Synthetic Strategies and Methodologies

Classical Approaches to Quinoline (B57606) and Substituted Quinoline Synthesis

The following sections detail some of the most prominent named reactions for quinoline synthesis, which form the bedrock of methodologies for preparing the core quinoline structure.

The Friedländer synthesis is a straightforward and widely utilized method for constructing quinoline derivatives. iucr.org It involves the condensation reaction between an o-aminoaryl aldehyde or ketone and a compound containing an active methylene (B1212753) group (a ketone or aldehyde with an α-methylene group). smolecule.comchemicalbook.com The reaction is typically catalyzed by either an acid or a base. iucr.org

A general representation of the Friedländer synthesis involves the reaction of a 2-aminobenzaldehyde (B1207257) with a ketone. The process is valued for its operational simplicity and the availability of starting materials. iucr.org However, a significant drawback is the limited commercial availability of variously substituted 2-aminobenzaldehydes. prepchem.com

To address this limitation, modifications have been developed. One important variant involves the in situ reduction of a 2-nitrobenzaldehyde (B1664092) to the corresponding 2-aminobenzaldehyde, which then undergoes the Friedländer condensation in a one-pot reaction. prepchem.com This domino nitro reduction-Friedländer heterocyclization allows for the use of more readily available 2-nitroaryl ketones and aldehydes. prepchem.com

Table 1: Overview of Friedländer Synthesis

| Feature | Description |

|---|---|

| Reactants | 2-aminoaryl aldehyde/ketone + Compound with active α-methylene group |

| Product | Substituted quinoline |

| Catalysts | Acids (e.g., HCl, H₂SO₄, TFA) or Bases (e.g., NaOH, pyridine) iucr.org |

| Advantages | Simple, versatile, good yields for many derivatives nih.gov |

| Limitations | Limited availability of substituted 2-aminobenzaldehydes prepchem.com |

| Modifications | In situ reduction of 2-nitrobenzaldehydes prepchem.com |

The Skraup synthesis is one of the oldest and most famous methods for preparing quinolines, first reported by the Czech chemist Zdenko Hans Skraup in 1880. chemicalbook.comnih.gov The classic reaction involves heating an aniline (B41778) with glycerol (B35011), sulfuric acid (which acts as both a catalyst and a dehydrating agent), and an oxidizing agent. nih.govgoogle.com

The reaction proceeds through several steps. First, the sulfuric acid dehydrates the glycerol to form acrolein. The aniline then undergoes a Michael addition to the acrolein, followed by an acid-catalyzed cyclization and dehydration. Finally, the resulting dihydroquinoline is oxidized to yield the quinoline. mdpi.com Nitrobenzene is often used as both the oxidizing agent and the solvent. nih.gov Due to the often vigorous and exothermic nature of the reaction, a moderator such as ferrous sulfate (B86663) is typically added. nih.gov

A significant variant of this method is the Doebner-von Miller reaction, which uses α,β-unsaturated aldehydes or ketones instead of generating acrolein in situ from glycerol. google.com This allows for the synthesis of a wider range of substituted quinolines. google.com Using substituted anilines in either the Skraup or Doebner-von Miller reaction provides access to substituted quinoline derivatives.

Table 2: Overview of Skraup Synthesis

| Feature | Description |

|---|---|

| Reactants | Aniline + Glycerol + Sulfuric Acid + Oxidizing Agent (e.g., Nitrobenzene) nih.gov |

| Product | Quinoline |

| Key Intermediate | Acrolein (from dehydration of glycerol) mdpi.com |

| Reaction Type | Electrophilic Aromatic Substitution, Cyclization, Dehydration, Oxidation |

| Variants | Doebner-von Miller reaction (uses α,β-unsaturated carbonyls) google.com |

| Notes | Reaction can be violent; moderators like FeSO₄ are often used nih.gov |

The Combes synthesis involves the reaction of an aniline with a β-diketone under acidic conditions. smolecule.comnih.gov The reaction first forms a Schiff base intermediate, which is then subjected to an acid-catalyzed ring closure to form the quinoline ring. nih.gov

This method is particularly useful for the preparation of 2,4-substituted quinolines. nih.gov The choice of acid catalyst is crucial; concentrated sulfuric acid is commonly used, but mixtures like polyphosphoric acid (PPA) and alcohols have also been employed to form more effective polyphosphoric ester (PPE) catalysts. nih.gov

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is another versatile method for synthesizing quinoline derivatives, specifically quinoline-4-carboxylic acids. rsc.orgtandfonline.com The reaction utilizes isatin (B1672199) and a carbonyl compound (an aldehyde or ketone) in the presence of a base. rsc.org

The mechanism begins with the basic hydrolysis of the amide bond in isatin to form a keto-acid intermediate. This intermediate then condenses with the carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to yield the substituted quinoline-4-carboxylic acid. rsc.org The carboxylic acid group can later be removed via decarboxylation if desired. mdpi.com This reaction is considered an extension of the Friedländer synthesis. tandfonline.com

Targeted Synthetic Pathways for 8-Methylquinoline-3,4-diamine

While classical methods provide general access to the quinoline core, the synthesis of a specifically substituted compound like 8-Methylquinoline-3,4-diamine often requires a more tailored approach. Routes starting from functionalized precursors, such as halogenated quinolines, are common strategies.

A plausible and effective strategy for the synthesis of 8-Methylquinoline-3,4-diamine involves a multi-step sequence starting from a halogenated 8-methylquinoline (B175542) derivative. This approach leverages the reactivity of the quinoline ring and the utility of nitro groups as precursors to amines.

A general pathway can be outlined as follows:

Nitration: Introduction of a nitro group at the C3 position of a suitable 8-methylquinoline. The synthesis of 3-nitroquinolines can be achieved through various methods, including the nitration of quinoline N-oxides, which directs the electrophilic attack to the C3 position. nih.gov

Introduction of the C4-Amine: If a 4-halo-substituted precursor is used, such as 4-chloro-8-methyl-3-nitroquinoline, the C4-amine can be introduced via nucleophilic aromatic substitution (SNAr) with ammonia (B1221849) or an ammonia equivalent. The presence of the electron-withdrawing nitro group at C3 facilitates this substitution at the C4 position.

Reduction: The final key step is the reduction of the 3-nitro group to an amine. This transformation converts the 8-methyl-3-nitroquinolin-4-amine intermediate into the target 8-Methylquinoline-3,4-diamine.

This general approach is supported by published procedures for analogous compounds. For instance, the reduction of 4-amino-3-nitroquinoline derivatives to the corresponding 3,4-diaminoquinolines using reagents like iron powder or stannous chloride is a documented transformation. researchgate.net Specifically, the reduction of various 4-amino-3-nitroquinolines to yield 3,4-diaminoquinolines has been successfully demonstrated. Stannous chloride (SnCl₂) in particular is a common reagent for the reduction of nitro groups in the presence of other functional groups. rsc.org

Table 3: Postulated Synthesis from a Halogenated Precursor

| Step | Precursor | Reagents/Conditions | Intermediate/Product | Rationale/Reference |

|---|---|---|---|---|

| 1 | 4-Chloro-8-methylquinoline | HNO₃ / H₂SO₄ | 4-Chloro-8-methyl-3-nitroquinoline | Standard nitration conditions. |

| 2 | 4-Chloro-8-methyl-3-nitroquinoline | NH₃ (or equivalent) | 8-Methyl-3-nitroquinolin-4-amine | SNAr is facilitated by the C3-nitro group. |

| 3 | 8-Methyl-3-nitroquinolin-4-amine | Fe / NH₄Cl or SnCl₂ / HCl | 8-Methylquinoline-3,4-diamine | Standard reduction of aromatic nitro groups. researchgate.net |

This synthetic route highlights the importance of halogenated quinolines as versatile intermediates. The strategic placement of a halogen atom provides a reactive handle for nucleophilic substitution, while the nitro group serves as a masked amine, which can be revealed in a final reduction step to furnish the desired diamine product.

Amination Reactions in Quinoline Scaffold Derivatization

Amination reactions are fundamental to the synthesis of quinoline diamines, often involving the conversion of other functional groups on a pre-existing quinoline ring. A common strategy is the reduction of nitro groups. For instance, the synthesis of 3,4-diaminoquinolines can be achieved through the reduction of 4-amino-3-nitro derivatives. researchgate.net This transformation is a critical step in creating the vicinal diamine arrangement.

Another approach involves the direct amination of quinoline N-oxides. A metal-free method for the synthesis of 2-aminoquinolines from quinoline N-oxides utilizes triflic anhydride (B1165640) in acetonitrile (B52724) to activate the N-oxide for subsequent reaction with amines, achieving good to excellent yields. researchgate.net While this example focuses on 2-aminoquinolines, the principle of activating the quinoline ring for nucleophilic amination is a key concept.

The derivatization of existing quinoline structures can also be accomplished through bromination followed by amination. For example, a two-step process involving the bromination of 7-methylquinoline (B44030) and subsequent amination using stannous chloride dihydrate as a reducing agent can yield a diamine product. evitachem.com Similarly, the synthesis of 8-bromo-N4-methylquinoline-3,4-diamine begins with the bromination of N4-methylquinoline-3,4-diamine. evitachem.com These halogenated intermediates are versatile precursors for introducing amine functionalities.

Multi-component Reactions and Cascade Sequences towards Quinoline Diamines

Multi-component reactions (MCRs) and cascade sequences offer an efficient pathway to complex molecules like quinoline diamines from simple precursors in a single pot. rsc.orgrsc.org These reactions are prized for their atom economy and ability to rapidly build molecular diversity. rsc.org

A notable cascade reaction involves the treatment of isatins with 1,1-enediamines, catalyzed by sulfamic acid, to produce multisubstituted quinoline-4-carboxamides. nih.gov This process forms the quinoline ring and an amide bond in one step. nih.gov Another example is a zinc/acetic acid-promoted cascade reaction that synthesizes pentacyclic diamines from quinolines, forming multiple C-C bonds and stereocenters under mild conditions. acs.org

Carbocatalysis has also been employed in a cascade reaction to produce polysubstituted quinolines from o-vinyl anilines and aldehydes. units.it The reaction proceeds through condensation, electrocyclization, and dehydrogenation. units.it Furthermore, a one-pot tandem synthesis using an acid-mediated and DMSO-assisted approach can generate pyrazolo[4,3-c] quinolines from substituted aryl amines and pyrazolones. rsc.org

While not leading directly to 8-Methylquinoline-3,4-diamine, these MCRs and cascade methodologies demonstrate powerful strategies for constructing the core quinoline diamine scaffold. For example, a three-component reaction of acetals, aromatic amines, and alkynes, catalyzed by Bismuth(III) triflate, provides a mild, one-pot method for preparing a range of quinolines. researchgate.net

Advanced Synthetic Methodologies for Quinoline Diamines

Modern synthetic chemistry has introduced a range of advanced, catalyst-driven methods for the synthesis of quinolines and their derivatives, offering high efficiency and selectivity.

Transition Metal-Catalyzed Approaches

Transition metals are pivotal in modern organic synthesis, enabling reactions that are otherwise difficult to achieve. Catalysts based on palladium, rhodium, and ruthenium are particularly prominent in the synthesis of quinoline derivatives.

Palladium-catalyzed cross-coupling reactions are a cornerstone of C-N bond formation. The Buchwald-Hartwig amination, in particular, is a powerful tool for the synthesis of arylamines from aryl halides. rsc.org This reaction has been successfully applied to the synthesis of various quinoline derivatives. For example, the amination of dichloroquinolines with adamantane-containing amines has been studied, showing that the reactivity of the chlorine atoms depends on their position on the quinoline ring. researchgate.net Specifically, amination of 4,7- and 4,8-dichloroquinolines provided the best yields. researchgate.net

The Buchwald-Hartwig reaction is a key step in the synthesis of complex molecules, including those with pharmaceutical relevance. rsc.org It has been used to couple various aminothiophenes with halopyridines and is also applicable to quinoline derivatives. researchgate.net Furthermore, palladium catalysis enables the one-pot synthesis of complex heterocyclic systems through sequential reactions, such as a Suzuki coupling followed by Buchwald-Hartwig aminations to create triarylamines. mdpi.com Palladium-catalyzed aminations of quinolinequinone derivatives have also been reported to give excellent yields of novel 6-arylamino derivatives. researchgate.net

Table 1: Examples of Palladium-Catalyzed Amination of Dichloroquinolines This table is generated based on findings from a study on the amination of various dichloroquinolines.

| Dichloroquinoline Isomer | Amine | Catalyst System | Product Type | Yield | Reference |

| 4,8-dichloroquinoline | N-(1-Adamantyl)amine | Pd(dba)₂ / BINAP | Monoaminated | Good | researchgate.net |

| 4,7-dichloroquinoline | N-(1-Adamantyl)amine | Pd(dba)₂ / BINAP | Monoaminated | Good | researchgate.net |

| 2,8-dichloroquinoline | 1-Adamantylmethylamine | Pd(dba)₂ / BINAP | Monoaminated (42%) and Diaminated (26%) | Moderate | researchgate.net |

| 4,7-dichloroquinoline | N,N-Diethyl-N'-(1-adamantyl)ethane-1,2-diamine | Pd(dba)₂ / DavePhos | Diaminated | Good | researchgate.net |

Rhodium catalysts have proven effective in the synthesis of quinolines through various mechanisms, often involving C-H activation. A rhodium(III)-catalyzed oxidative annulation of pyridines with two alkyne molecules can selectively produce quinolines. acs.org Another approach involves a rhodium-catalyzed C-H amination/annulation of acrylic acids with anthranils, where the carboxylic acid group acts as a traceless directing group, to yield substituted quinolines under mild conditions. thieme-connect.com

Rhodium catalysis also facilitates the synthesis of quinolines from anilines and allyl alcohols in an aqueous medium, showcasing an environmentally benign protocol. rsc.org Furthermore, the combination of aldehydes with o-alkynyl anilines or o-alkynyl nitroarenes under rhodium catalysis leads to the formation of diversely substituted quinolines. acs.org A one-pot tandem reaction using a rhodium catalyst has been developed for the reductive amination/asymmetric transfer hydrogenation of quinoxaline-2-carbaldehydes and anilines to produce chiral vicinal diamines. rsc.org

Table 2: Overview of Rhodium-Catalyzed Quinoline Syntheses This table summarizes various rhodium-catalyzed methods for synthesizing the quinoline core.

| Reactants | Catalyst System | Reaction Type | Key Features | Reference |

| Pyridines + Alkynes | Rh(III) / Cu(OAc)₂ | Oxidative Annulation / C-H Activation | Selective synthesis of quinolines | acs.org |

| Acrylic Acids + Anthranils | Rhodium catalyst | C-H Amination / Annulation | Uses a traceless directing group | thieme-connect.com |

| Anilines + Allyl Alcohols | Rh(II)acetate / TPPTS | Cyclization | Environmentally benign, aqueous medium | rsc.org |

| Aldehydes + o-Alkynyl Anilines | Rh-precatalyst / Ligand | Hydroacylation | Broad functional group tolerance | acs.org |

Ruthenium catalysts offer unique pathways for quinoline synthesis, often through amine exchange reactions or deaminative coupling. One method involves the reaction of anilines with tris(3-hydroxypropyl)amine, where a C3 fragment is transferred to the aniline nitrogen to form the quinoline ring. lookchemmall.com Another ruthenium-catalyzed approach is the three-component deaminative coupling of anilines, aldehydes, and allylamines to create 2,3-disubstituted quinolines. rsc.org

A cationic Ru-H complex, in conjunction with a benzoquinone ligand, has been shown to be highly effective in the deaminative coupling of 2-aminoaryl aldehydes and ketones with branched amines to regioselectively synthesize quinoline derivatives. acs.org Ruthenium catalysts also enable quinoline synthesis from anilines and allylammonium chlorides in an aqueous medium via an amine exchange reaction, a process that requires the presence of SnCl₂·2H₂O. researchgate.net Additionally, a ruthenium-catalyzed aza-Michael addition and intramolecular annulation of enaminones with anthranils provides a simple route to 3-substituted quinolines. mdpi.com

Table 3: Summary of Ruthenium-Catalyzed Quinoline Synthesis Methods This table highlights different strategies for quinoline synthesis using ruthenium catalysts.

| Reactant 1 | Reactant 2 | Catalyst System | Reaction Type | Product | Reference |

| Anilines | Tris(3-hydroxypropyl)amine | RuCl₃·nH₂O / PPh₃ / SnCl₂·2H₂O | Amine Exchange / C3-fragment transfer | Substituted Quinolines | lookchemmall.com |

| Anilines | Aldehydes + Allylamines | (PCy₃)₂(CO)RuHCl | Three-component deaminative coupling | 2,3-Disubstituted Quinolines | rsc.org |

| 2-Aminoaryl Aldehydes | Branched Amines | [(C₆H₆)(PCy₃)(CO)RuH]⁺BF₄⁻ / Benzoquinone | Deaminative Coupling | 2-Substituted Quinolines | acs.org |

| Enaminones | Anthranils | [(p-cymene)RuCl₂]₂ | Aza-Michael addition / Annulation | 3-Substituted Quinolines | mdpi.com |

Copper-Catalyzed Protocols

Copper-catalyzed reactions are foundational in nitrogen heterocycle synthesis due to the low cost, abundance, and versatile reactivity of copper salts. chim.it While specific copper-catalyzed protocols for the direct synthesis of 8-methylquinoline-3,4-diamine are not prominently documented, the literature presents numerous copper-catalyzed methods for the amination of quinoline precursors, which are essential for constructing the diamine moiety.

An efficient method for producing 4-aminoquinoline (B48711) derivatives involves a copper-catalyzed tandem cyclization of 2-aminobenzonitrile (B23959) and nitroolefins. oup.com This process operates through a Michael addition, followed by cyclization and oxidation, to furnish the 4-aminoquinoline products in moderate to excellent yields under mild, base-free conditions. oup.com Another approach demonstrates the synthesis of primary aminoquinolines from iodoquinolines using copper(I) iodide as a catalyst, with formamide (B127407) serving as both the solvent and an in-situ source of ammonia. rsc.org This method is effective for various iodoquinolines, providing the corresponding aminoquinolines in good yields. rsc.org

Furthermore, copper catalysis is instrumental in the aminoquinoline-directed amination of sp² C–H bonds, although these reactions typically functionalize positions other than C3/C4. nih.gov For instance, Cu(OAc)₂ can catalyze the amination of β-C(sp²)-H bonds in benzoic acid derivatives using an aminoquinoline directing group and atmospheric oxygen as the terminal oxidant. nih.gov Such strategies underscore the utility of copper in forming C-N bonds, a critical step in the synthesis of diaminoquinoline structures.

Table 1: Examples of Copper-Catalyzed Synthesis of Aminoquinolines This table presents data from reactions producing various aminoquinoline derivatives, illustrating the scope of copper catalysis in this area.

| Starting Material | Copper Catalyst | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Aminobenzonitrile, Nitroolefin | Cu(OTf)₂ | EtOH, 80 °C | 4-Aminoquinoline derivative | up to 94% | oup.com |

| 4-Iodo-7-(trifluoromethyl)quinoline | CuI | N-methylethanolamine, Formamide, 80 °C | 4-Amino-7-(trifluoromethyl)quinoline | 55% | rsc.org |

| 2-Methyl-4-iodoquinoline | CuI | N-methylethanolamine, Formamide, 80 °C | 4-Amino-2-methylquinoline | 73% | rsc.org |

C-H Functionalization Strategies in 8-Methylquinoline Systems

Direct C-H functionalization has emerged as a powerful, atom-economical tool for modifying heterocyclic cores. In the context of 8-methylquinoline systems, research has largely focused on the activation of the C(sp³)–H bonds of the 8-methyl group or the C(sp²)–H bonds at the C5 and C7 positions of the quinoline ring.

For instance, palladium-catalyzed nitration of the C(sp³)–H bond of 8-methylquinoline can be achieved using tert-butyl nitrite (B80452) as the nitrating agent and oxygen as the oxidant. rsc.org This reaction shows high selectivity and good yields. rsc.org Similarly, cobalt and copper catalysts have been employed for the remote C–H functionalization of 8-aminoquinolines, primarily at the C5 position. shu.ac.uk A cobalt-catalyzed nitration using Co(NO₃)₂·6H₂O and tert-butyl nitrite proceeds under mild conditions via a single electron transfer (SET) mechanism. shu.ac.uk

While these methods are highly effective for introducing functional groups at other positions, the direct C-H functionalization of the quinoline core at the C3 and C4 positions to install diamine functionalities is not a well-established route based on available data. The primary challenge lies in achieving the required regioselectivity for a double amination at these specific sites. Current C-H activation strategies on the 8-methylquinoline scaffold are typically directed by the quinoline nitrogen to functionalize either the 8-methyl group or the C7 position.

Chemo- and Regioselective Synthesis of Quinoline Diamines

The chemo- and regioselective synthesis of quinoline-3,4-diamines often relies on multi-step sequences starting from pre-functionalized precursors. A common and effective strategy involves the introduction of a nitro group at the C3 position of a 4-aminoquinoline, followed by reduction.

One study detailed an attempt to synthesize N⁴-propargylquinoline-3,4-diamine from its 3-nitro precursor. rsc.org The reduction of the nitro group using stannous chloride dihydrate (SnCl₂·2H₂O) in ethanol (B145695) successfully, though in minor amounts, yielded the desired 3,4-diamine, highlighting this classical approach for creating the ortho-diamine arrangement. rsc.org This method of nitration followed by reduction is a cornerstone for the regioselective synthesis of aromatic diamines.

The synthesis of quinoline-derived ortho-diamines has also been reported as a key step in creating probes for nitric oxide detection. bohrium.com These syntheses confirm the utility of the quinoline-3,4-diamine (B1585804) scaffold, which readily reacts with nitric oxide to form the corresponding triazole, a transformation that forms the basis of the sensing mechanism. bohrium.com While the specific synthetic steps for the initial diamines were not detailed, their use as stable intermediates underscores their accessibility through established chemical pathways.

The synthesis of other diaminoquinoline isomers, such as 2,4-diaminoquinolines, can be achieved from azido- or tetrazolo-quinolines through the intermediacy of phosphazenes, showcasing alternative routes to different diamine substitution patterns. scilit.com The regioselectivity is dictated by the initial placement of the halo- and subsequent azido- functionalities on the quinoline ring.

Environmentally Benign and Sustainable Synthesis Protocols

Modern synthetic chemistry emphasizes the development of environmentally friendly protocols that minimize waste, avoid hazardous reagents, and utilize renewable resources and efficient catalysts. Several green strategies have been reported for the general synthesis of the quinoline scaffold, which can be applied to the preparation of precursors for 8-methylquinoline-3,4-diamine.

One-pot, multicomponent reactions represent a highly atom-economical and efficient approach. An environmentally benign, three-component synthesis of quinolines uses a recyclable potassium dodecatungstocobaltate trihydrate catalyst under microwave irradiation, offering high yields and the ability to reuse the catalyst. rsc.org Another protocol employs iron(III) chloride hexahydrate (FeCl₃·6H₂O), an inexpensive and non-toxic catalyst, for the condensation of 2-aminoarylketones with active methylene compounds. tandfonline.comtandfonline.com This method often uses water as a solvent and features a simple, non-extractive workup. tandfonline.com

The use of water as a reaction medium is a key aspect of green chemistry. A palladium-catalyzed dehydrogenative coupling of 3,4-diaminoquinolines with benzylic alcohols to form imidazoquinolines has been successfully performed in water, avoiding toxic oxidants and strong bases. wiley.com Nanocatalysis also presents a sustainable alternative, with various nanobased catalysts being developed for one-pot quinoline synthesis, addressing the challenges of catalyst recovery and reusability. acs.org These sustainable methods provide a framework for the efficient and environmentally conscious production of quinoline derivatives, including the precursors necessary for synthesizing complex targets like 8-methylquinoline-3,4-diamine.

Table 2: Environmentally Benign Quinoline Synthesis Protocols This table summarizes various green chemistry approaches applicable to the synthesis of the quinoline core.

| Catalyst | Reactants | Solvent/Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| FeCl₃·6H₂O | 2-Aminoarylketone, Active methylene compound | Water, Reflux | Inexpensive, non-toxic catalyst; green solvent | tandfonline.com |

| Potassium dodecatungstocobaltate trihydrate | Aniline, Aldehyde, Alkyne | Solvent-free, Microwave | Recyclable catalyst, high efficiency, short reaction time | rsc.org |

| π-Benzylpalladium(II) system | 3,4-Diaminoquinoline, Benzylic alcohol | Water | Dehydrogenative coupling, no toxic oxidants | wiley.com |

Chemical Transformations and Reactivity

Reactivity Profiles of the Diamine Functionality in 8-Methylquinoline-3,4-diamine

The vicinal diamine groups at the C3 and C4 positions are highly nucleophilic and serve as the primary site for a variety of chemical transformations. Their proximity allows for the formation of new heterocyclic rings through condensation reactions, while their primary amine nature facilitates standard reactions such as amidation and imine formation.

The primary amino groups of 8-Methylquinoline-3,4-diamine readily undergo acylation to form the corresponding amides. This transformation is typically achieved by reacting the diamine with an activated carboxylic acid derivative, such as an acyl chloride or anhydride (B1165640), often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the acid byproduct. fishersci.co.uk Alternatively, direct coupling with carboxylic acids can be facilitated by peptide coupling reagents, for instance, carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or reagents like N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HATU). fishersci.co.ukmdpi.com Depending on the stoichiometry of the acylating agent, either mono- or di-acylated products can be selectively synthesized. The synthesis of secondary amides from primary amines is a fundamental transformation in organic chemistry. mdpi.com

Table 1: Representative Amidation Reactions

| Acylating Agent | Coupling Method | Potential Product(s) |

|---|---|---|

| Acetyl Chloride | Base-mediated | N-(4-amino-8-methylquinolin-3-yl)acetamide / N,N'-(8-methylquinoline-3,4-diyl)diacetamide |

| Benzoic Acid | DCC/DMAP | N-(4-amino-8-methylquinolin-3-yl)benzamide / N,N'-(8-methylquinoline-3,4-diyl)dibenzamide |

This table presents hypothetical products based on established amidation methodologies.

The 1,2-diamine arrangement in 8-Methylquinoline-3,4-diamine is a classic precursor for condensation reactions to form fused heterocyclic systems. Reaction with 1,2-dicarbonyl compounds, such as benzil (B1666583) or glyoxal, leads to the formation of a fused pyrazine (B50134) ring, yielding pyrazino[2,3-c]quinoline derivatives. This type of cyclization is a common strategy for synthesizing polycyclic aromatic systems. rsc.org

Furthermore, condensation with aldehydes can produce fused imidazole (B134444) rings. This transformation often proceeds in two steps: initial formation of a Schiff base, followed by an oxidative cyclization to yield the aromatic imidazo[4,5-c]quinoline core. Various synthetic methods exist for the preparation of imidazoles from ortho-diamines and aldehydes, sometimes requiring a catalyst or an oxidizing agent to facilitate the final aromatization step. nih.goviiste.orgmdpi.comgoogle.com

Table 2: Heterocycle Formation via Condensation

| Carbonyl Compound | Resulting Fused Ring | Product Class |

|---|---|---|

| Benzil (1,2-diphenylethane-1,2-dione) | Pyrazine | 2,3-diphenyl-11-methylpyrazino[2,3-c]quinoline |

| Formaldehyde | Imidazole | 1H-imidazo[4,5-c]quinoline derivative |

This table illustrates potential products from condensation reactions based on known diamine chemistry. rsc.orgmdpi.com

The primary amine groups readily react with the carbonyl group of aldehydes and ketones to form imines, commonly known as Schiff bases. scispace.comwikipedia.org The reaction involves a nucleophilic addition of the amine to the carbonyl carbon, forming an unstable carbinolamine (or hemiaminal) intermediate. researchgate.netlibretexts.org Subsequent acid-catalyzed dehydration eliminates a molecule of water to yield the C=N double bond of the imine. scispace.comlibretexts.orgsemanticscholar.org The reaction is reversible and is often driven to completion by removing the water formed, for instance, by using a Dean-Stark apparatus. scispace.comsemanticscholar.org Given the two primary amine groups in 8-Methylquinoline-3,4-diamine, reaction with one or two equivalents of a carbonyl compound can produce mono- or di-imine derivatives, respectively.

Table 3: Schiff Base Formation Examples

| Carbonyl Compound | Stoichiometry (Diamine:Carbonyl) | Potential Product |

|---|---|---|

| Benzaldehyde | 1:1 | N-benzylidene-8-methylquinoline-3,4-diamine |

| Benzaldehyde | 1:2 | N,N'-dibenzylidene-8-methylquinoline-3,4-diamine |

This table shows hypothetical Schiff base products based on established imine formation reactions. wikipedia.orgrsc.org

Reactions Involving the Quinoline (B57606) Ring System

The reactivity of the quinoline core is influenced by the electronic properties of its two fused rings and the existing substituents. The pyridine ring is electron-deficient, while the benzene (B151609) ring is comparatively electron-rich, a characteristic that dictates the regioselectivity of substitution reactions.

In electrophilic aromatic substitution reactions, the quinoline system typically reacts on the more electron-rich carbocyclic (benzene) ring. quimicaorganica.org The positions most susceptible to attack are C5 and C8. In 8-Methylquinoline-3,4-diamine, the reactivity and regioselectivity are further modulated by the substituents. The two amino groups at C3 and C4 are powerful activating, ortho-, para-directing groups, while the methyl group at C8 is a weaker activating, ortho-, para-director. The combined effect strongly activates the carbocyclic ring towards electrophilic attack, primarily at the C5 and C7 positions, which are ortho and/or para to the activating groups.

Nucleophilic aromatic substitution on the quinoline ring is less common unless an activating electron-withdrawing group is present or the reaction proceeds via a harsh mechanism. The electron-donating nature of the amino and methyl groups in 8-Methylquinoline-3,4-diamine deactivates the ring system towards nucleophilic attack. However, reactions can occur if a good leaving group, such as a halogen, is present at an activated position, typically C2 or C4 of the pyridine ring. evitachem.commdpi.com For instance, related nitroquinoline derivatives can undergo Vicarious Nucleophilic Substitution (VNS), where a nucleophile displaces a hydrogen atom, but this is less likely on the electron-rich title compound. nih.gov

The quinoline scaffold and its methyl substituent are susceptible to both oxidation and reduction under appropriate conditions.

Oxidation: The 8-methyl group can be oxidized to a formyl group (-CHO) or a carboxylic acid group (-COOH) using various oxidizing agents. For example, selenium dioxide has been used to oxidize 8-bromo-2,6-dimethylquinoline (B1381944) to the corresponding 2-carbaldehyde. preprints.org The nitrogen atom in the quinoline ring can be oxidized to form an N-oxide using reagents like hydrogen peroxide or peracids. evitachem.com Furthermore, the electron-rich carbocyclic ring can undergo oxidation. By analogy with 8-hydroxyquinoline (B1678124), which can be oxidized to quinoline-5,8-dione, the diamine-substituted ring may be susceptible to similar transformations under specific oxidative conditions. scispace.comresearchgate.net

Reduction: The pyridine ring of the quinoline system is readily reduced, while the benzene ring is more resistant. Catalytic hydrogenation using transition metal catalysts like Ruthenium, Iridium, or Palladium is a common method to produce 1,2,3,4-tetrahydroquinoline (B108954) derivatives. dicp.ac.cnorganic-chemistry.org For instance, tethered Ru(II) catalysts have been used for the asymmetric transfer hydrogenation of various substituted quinolines. dicp.ac.cn The choice of catalyst and conditions can allow for stereoselective reductions, yielding chiral tetrahydroquinolines.

Table 4: Summary of Oxidation and Reduction Reactions

| Reaction Type | Reagent/Catalyst | Affected Moiety | Potential Product |

|---|---|---|---|

| Oxidation | Selenium Dioxide (SeO₂) | 8-Methyl group | 3,4-Diaminoquinoline-8-carbaldehyde preprints.org |

| Oxidation | Hydrogen Peroxide (H₂O₂) | Quinoline Nitrogen | 8-Methylquinoline-3,4-diamine-1-oxide evitachem.com |

Derivatization Strategies and Functionalization of 8-Methylquinoline-3,4-diamine

Functionalization at Peripheral Positions (e.g., halogenation, alkylation)

The functionalization of the 8-methylquinoline-3,4-diamine scaffold at its peripheral positions is crucial for modulating its chemical and biological properties. Key transformations include halogenation and alkylation.

Halogenation: The quinoline ring is susceptible to electrophilic halogenation. For 8-substituted quinolines, the C5 position is a common site for halogenation. researchgate.netrsc.org Metal-free protocols have been developed for the C5-halogenation of 8-substituted quinolines using inexpensive trihaloisocyanuric acids as the halogen source. researchgate.netrsc.org These reactions often proceed with high regioselectivity at room temperature. researchgate.net For instance, bromination of 8-methylquinoline (B175542) with N-bromosuccinimide (NBS) in concentrated sulfuric acid has been reported. The presence of the activating amino groups in 8-methylquinoline-3,4-diamine would likely facilitate electrophilic substitution on the benzene ring portion of the quinoline scaffold.

Alkylation: The 8-methyl group is a key site for functionalization via C(sp³)–H bond activation. nih.gov Transition metal catalysis, particularly with rhodium(III) and iridium, has been successfully employed for the alkylation of 8-methylquinolines. nih.govresearchgate.net For example, Cp*Rh(III)-catalyzed C(sp³)–H alkylation of 8-methylquinolines with allylic alcohols in water has been described. nih.gov This reaction leads to γ-quinolinyl carbonyl compounds, which are versatile synthetic intermediates. nih.gov Similarly, reductive electrophilic C–H alkylation of quinolines has been achieved using a reusable iridium nanocatalyst. nih.gov

| Functionalization | Reagent/Catalyst | Position | Product Type | Reference |

| C5-Halogenation | Trihaloisocyanuric acid | C5 | 5-Halo-8-methylquinoline derivative | researchgate.netrsc.org |

| Bromination | N-Bromosuccinimide (NBS) / H₂SO₄ | - | Bromo-8-methylquinoline | |

| C(sp³)–H Alkylation | Cp*Rh(III) / Allylic alcohols | 8-Methyl | γ-Quinolinyl carbonyl compound | nih.gov |

| Reductive Alkylation | Iridium nanocatalyst / Salicylaldehydes | C6 | C6-alkylated Tetrahydroquinoline | nih.gov |

These derivatization strategies allow for the introduction of a wide range of functional groups onto the 8-methylquinoline-3,4-diamine scaffold, enabling the fine-tuning of its properties for various applications.

Design and Synthesis of Advanced Quinoline Diamine Scaffolds

The 8-methylquinoline-3,4-diamine core serves as a valuable starting point for the design and synthesis of more complex and advanced molecular scaffolds, particularly for applications in medicinal chemistry and materials science. nih.govscispace.com The quinoline framework is a "privileged scaffold" found in numerous bioactive compounds. nih.govworktribe.com

The development of advanced scaffolds often involves molecular hybridization, where the quinoline diamine core is combined with other pharmacophoric groups to create hybrid compounds with potentially enhanced or novel activities. nih.govmdpi.com For example, the diamine functionality can be used as a linker to attach other molecular fragments.

Synthesis of advanced scaffolds can be achieved through multi-step reaction sequences that build upon the initial derivatizations described previously. For instance, a halogenated derivative of 8-methylquinoline-3,4-diamine could undergo cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce aryl or alkynyl groups, significantly increasing molecular complexity. nih.gov The diamine moiety can be further functionalized to create amides, sulfonamides, or ureas, or it can be incorporated into larger heterocyclic systems. scispace.com

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.

One-dimensional NMR experiments are crucial for providing initial, fundamental structural information.

¹H NMR: A proton NMR spectrum for 8-Methylquinoline-3,4-diamine would be expected to show distinct signals for each unique proton in the molecule. Key expected features would include signals for the aromatic protons on the quinoline (B57606) ring system, two separate signals for the amine (NH₂) protons at positions 3 and 4, and a singlet for the methyl (CH₃) group protons at position 8. The chemical shifts (δ) of the aromatic protons would provide insight into the electronic environment, while the integration of the signals would confirm the number of protons in each environment. Spin-spin coupling patterns (splitting) between adjacent protons would help to establish the connectivity of the protons on the aromatic rings.

¹³C NMR: A carbon-13 NMR spectrum would reveal a signal for each unique carbon atom in 8-Methylquinoline-3,4-diamine. This would include the carbons of the quinoline core, the methyl group carbon, and the carbons bonded to the diamine groups. The chemical shifts of these signals are indicative of the carbon's hybridization and chemical environment. For instance, the carbons bearing the amino groups (C3 and C4) would have characteristic shifts influenced by the nitrogen atoms.

Table 4.1.1: Predicted ¹H and ¹³C NMR Data for 8-Methylquinoline-3,4-diamine (Note: This table is predictive and for illustrative purposes, as experimental data is not available.)

¹H NMR (Predicted)| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.0 - 8.5 | Multiplet/Doublet |

| -NH₂ (Amine) | 4.0 - 6.0 | Broad Singlet |

¹³C NMR (Predicted)

| Carbon Position | Predicted Chemical Shift (ppm) |

|---|---|

| Quaternary Aromatic C | 120 - 150 |

| Aromatic CH | 110 - 140 |

| C-NH₂ | 130 - 150 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and establishing the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other (typically on adjacent carbons). For 8-Methylquinoline-3,4-diamine, COSY would be instrumental in confirming the sequence of protons on the benzene (B151609) and pyridine (B92270) rings of the quinoline system.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals directly with the carbon signals to which they are attached. This would definitively link each aromatic proton signal to its corresponding carbon signal in the quinoline framework and the methyl protons to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying the placement of substituents and connecting different parts of the molecule. For example, it could show correlations from the methyl protons to the C7, C8, and C8a carbons, confirming the methyl group's position. It would also be critical in confirming the positions of the diamine groups by showing correlations from the amine protons to nearby carbons.

Table 4.1.2: Expected 2D NMR Correlations for 8-Methylquinoline-3,4-diamine (Note: This table is illustrative of expected correlations.)

| Experiment | Correlated Nuclei | Information Gained |

|---|---|---|

| COSY | ¹H ↔ ¹H | Connectivity of adjacent protons in the aromatic system. |

| HSQC | ¹H ↔ ¹³C (1-bond) | Direct correlation of protons to their attached carbons. |

| HMBC | ¹H ↔ ¹³C (2-3 bonds) | Long-range connectivity, confirming placement of methyl and amine groups. |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. For 8-Methylquinoline-3,4-diamine (C₁₀H₁₁N₃), the exact molecular weight would be precisely determined. The high-resolution mass spectrum would provide the elemental composition. Analysis of the fragmentation pattern in the mass spectrum would offer clues about the molecule's structure, as specific fragments would be expected to break off under ionization.

Table 4.2: Expected Mass Spectrometry Data for 8-Methylquinoline-3,4-diamine (Note: This table is based on theoretical calculations.)

| Analysis Type | Expected Result | Information Gained |

|---|---|---|

| Molecular Formula | C₁₀H₁₁N₃ | - |

| Monoisotopic Mass | 173.0953 g/mol | Precise mass for identification. |

| Molecular Ion Peak [M]⁺ | m/z ≈ 173 | Confirmation of molecular weight. |

| Major Fragment Ions | Loss of CH₃, NH₂, HCN | Structural confirmation through characteristic fragmentation. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. The IR spectrum of 8-Methylquinoline-3,4-diamine would be expected to show characteristic absorption bands confirming the presence of its key functional groups.

Table 4.3: Characteristic IR Absorption Bands Expected for 8-Methylquinoline-3,4-diamine (Note: This table presents typical frequency ranges for the expected functional groups.)

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| N-H (Amine) | Stretching | 3300 - 3500 (typically two bands for -NH₂) |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Alkyl -CH₃) | Stretching | 2850 - 3000 |

| C=C / C=N (Aromatic) | Stretching | 1500 - 1650 |

| N-H (Amine) | Bending | 1550 - 1650 |

| C-N (Amine) | Stretching | 1250 - 1350 |

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of 8-Methylquinoline-3,4-diamine could be grown, X-ray diffraction analysis would provide definitive proof of its structure. The analysis yields precise bond lengths, bond angles, and details of intermolecular interactions, such as hydrogen bonding, in the solid state. This technique would unambiguously confirm the connectivity and stereochemistry of the molecule.

Table 4.4: Crystallographic Data Obtainable from X-ray Diffraction (Note: This table lists the parameters that would be determined from a successful X-ray analysis.)

| Parameter | Information Provided |

|---|---|

| Crystal System | The basic geometric shape of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry elements present within the crystal lattice. |

| Unit Cell Dimensions | The lengths of the cell edges (a, b, c) and the angles between them (α, β, γ). |

| Atomic Coordinates | The precise x, y, and z position of every atom in the unit cell. |

| Bond Lengths & Angles | Exact measurements of all intramolecular distances and angles. |

| Intermolecular Interactions | Details of hydrogen bonds, π-stacking, and other non-covalent forces. |

Theoretical and Computational Chemistry

Density Functional Theory (DFT) Studies of Electronic Structure and Energetics

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For quinoline (B57606) derivatives, DFT studies are instrumental in understanding their stability, electronic properties, and reactivity.

Researchers have employed DFT to calculate the optimized geometries, harmonic vibrational frequencies, and electronic properties of various substituted quinolines. researchgate.netresearchgate.net For instance, studies on related quinoline compounds, such as 8-chloroquinoline (B1195068) and 8-nitroquinoline, have utilized DFT with different basis sets (e.g., 6-31G, 6-311++G , cc-pVTZ) to determine structural parameters. researchgate.net These calculations provide insights into bond lengths, bond angles, and dihedral angles, which are often in good agreement with experimental data from X-ray crystallography. researchgate.net

The electronic properties, such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's stability; a smaller gap suggests higher reactivity. DFT calculations have been used to determine these energies and map the molecular electrostatic potential (MESP), which reveals regions of high and low electron density, indicating potential sites for electrophilic and nucleophilic attack. researchgate.net For quinoline-2,3-diamine, DFT studies predict a lower energy gap compared to non-diamine quinolines, correlating with observed bioactivity.

Table 1: Calculated Electronic Properties of a Substituted Quinoline Derivative (Example Data)

| Property | Calculated Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| Energy Gap (HOMO-LUMO) | 4.6 eV |

| Dipole Moment | 3.5 D |

This table presents example data that would be typical for a DFT study on a substituted quinoline. The specific values for 8-Methylquinoline-3,4-diamine would require a dedicated computational study.

Mechanistic Pathway Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms and identifying transition states, providing a deeper understanding of how chemical transformations occur. For reactions involving quinoline derivatives, DFT calculations are frequently used to map out potential energy surfaces and identify the most favorable reaction pathways.

For example, in the context of quinoline synthesis and functionalization, computational studies have been used to investigate the mechanisms of reactions such as the Povarov reaction and transition-metal-catalyzed C-H functionalization. rsc.orgacs.org These studies involve locating the transition state structures for each elementary step of the reaction and calculating the corresponding activation energies. The pathway with the lowest activation barriers is considered the most likely mechanism.

In the asymmetric hydrogenation of quinolines, DFT calculations have been instrumental in explaining the origin of enantioselectivity. dicp.ac.cnnih.govpku.edu.cn These studies have shown that the reaction often proceeds through a stepwise outer-sphere mechanism, and the stereochemical outcome is determined by the relative energies of the diastereomeric transition states. dicp.ac.cnnih.gov Noncovalent interactions, such as CH/π interactions between the catalyst and the substrate, play a crucial role in stabilizing the favored transition state. dicp.ac.cnnih.govpku.edu.cn

Mechanistic investigations also involve the study of reaction intermediates. For instance, in the amidation of quinoline N-oxide, DFT calculations have shown that the regioselectivity is determined by the relative stability of the amido insertion intermediates. acs.org The study of these intermediates helps to understand why a particular isomer is formed preferentially.

Table 2: Example of Calculated Activation Energies for a Hypothetical Reaction Step

| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (kcal/mol) |

| Step 1 | 0.0 | 15.2 | -5.8 | 15.2 |

| Step 2 | -5.8 | 10.5 | -12.3 | 16.3 |

This table illustrates the type of energetic data obtained from transition state analysis. The values are hypothetical and serve as an example.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Computational methods are increasingly used to predict the outcome of chemical reactions, including reactivity, regioselectivity, and stereoselectivity. rsc.org These predictions can guide synthetic chemists in choosing the right reaction conditions and substrates to obtain the desired product.

Reactivity: The reactivity of a molecule can be predicted by analyzing its electronic structure. As mentioned earlier, the HOMO-LUMO gap is a key indicator of reactivity. Additionally, calculated properties such as ionization potential and electron affinity can provide further insights.

Regioselectivity: The regioselectivity of a reaction, which refers to the preference for bond formation at one position over another, can be predicted by examining the properties of the different reactive sites in a molecule. For electrophilic aromatic substitution reactions, for example, the site of attack is often correlated with the calculated atomic charges or the Fukui functions, which indicate the change in electron density upon addition or removal of an electron. mit.edu In some cases, the regioselectivity can be predicted by comparing the energies of the different possible reaction intermediates or transition states. acs.org

Stereoselectivity: The stereoselectivity of a reaction, which is the preference for the formation of one stereoisomer over another, is a critical aspect of asymmetric synthesis. Computational methods, particularly DFT, have been very successful in predicting and explaining the stereochemical outcome of reactions involving chiral catalysts. acs.org By calculating the energies of the diastereomeric transition states leading to the different stereoisomers, it is possible to predict which isomer will be formed in excess. pku.edu.cn These calculations have shown that noncovalent interactions between the catalyst and the substrate are often the key to high stereoselectivity. acs.org

Table 3: Example of Predicted Regioselectivity based on Calculated Properties

| Position on Quinoline Ring | Calculated Fukui Index (f-) | Predicted Site for Electrophilic Attack |

| C5 | 0.12 | Likely |

| C6 | 0.08 | Less Likely |

| C7 | 0.15 | Most Likely |

This table provides a simplified example of how calculated indices can be used to predict regioselectivity. The values are for illustrative purposes only.

Conformational Analysis and Molecular Dynamics Simulations of Quinoline Diamine Systems

The three-dimensional structure and flexibility of a molecule are critical to its function, especially in biological systems. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore the possible shapes (conformations) a molecule can adopt and how it moves over time. mun.camdpi.com

Conformational Analysis: For a flexible molecule like 8-Methylquinoline-3,4-diamine, which has rotatable bonds, there are many possible conformations. Conformational analysis aims to identify the low-energy, and therefore most populated, conformations. mun.ca This can be done using systematic or stochastic search methods combined with molecular mechanics force fields or quantum mechanical calculations. schrodinger.com Identifying the preferred conformation is important because it can influence the molecule's reactivity and its ability to bind to a biological target. mun.ca

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the molecule by solving Newton's equations of motion for the atoms in the system. mdpi.com These simulations can be used to study the conformational landscape of a molecule in different environments, such as in a vacuum, in a solvent, or interacting with a protein. mdpi.combiorxiv.org By analyzing the trajectory from an MD simulation, one can identify the most stable conformations, the transitions between them, and the flexibility of different parts of the molecule. researchgate.net

For quinoline diamine systems, MD simulations can be used to study their interactions with biological macromolecules, such as enzymes or receptors. researchgate.net These simulations can provide insights into the binding mode of the molecule and the key interactions that stabilize the complex. This information can be invaluable for the design of new drugs.

Applications in Advanced Chemical Synthesis and Materials Science

Role as Versatile Building Blocks in Complex Organic Synthesis

Aromatic ortho-diamines are fundamental building blocks in heterocyclic chemistry. The 3,4-diamine functionality on the 8-methylquinoline (B175542) framework serves as a versatile precursor for the synthesis of complex, fused-ring systems. The primary reaction pathway involves condensation with various electrophilic reagents to construct a new five-membered ring fused to the quinoline (B57606) scaffold.

For example, reaction with aldehydes or carboxylic acids (and their derivatives) would lead to the formation of imidazo[4,5-c]quinolines. researchgate.netnih.gov This class of compounds is of significant interest in medicinal chemistry. nih.gov The general reaction involves the two adjacent amine groups reacting with a single carbon source (from the aldehyde or acid) to form a fused imidazole (B134444) ring. The methyl group at the 8-position can influence the electronic properties and steric environment of the resulting molecule, potentially tuning its biological activity or material properties.

Key Reactions for Heterocycle Formation:

With Aldehydes: Condensation followed by oxidative cyclization yields 1-substituted-1H-imidazo[4,5-c]quinolines.

With Carboxylic Acids: Cyclocondensation, often requiring high temperatures or activating agents, produces 2-substituted-1H-imidazo[4,5-c]quinolines.

With Phosgene or Equivalents: Forms a fused imidazole-2-one derivative.

With Carbon Disulfide: Leads to the formation of a fused imidazole-2-thione.

These reactions highlight the role of 8-Methylquinoline-3,4-diamine as a key intermediate for accessing a library of complex heterocyclic structures. nih.govnih.gov

Ligand Design in Coordination Chemistry and Catalysis

The 8-Methylquinoline-3,4-diamine structure is an excellent candidate for ligand design in coordination chemistry. wikipedia.org It possesses three potential nitrogen donor atoms: the two amines at the 3- and 4-positions and the quinoline ring nitrogen. The adjacent diamine groups can act as a powerful bidentate chelating agent, forming a stable five-membered ring with a metal ion. nih.gov This chelation effect significantly enhances the stability of the resulting metal complexes compared to monodentate amine ligands.

Depending on the metal ion and reaction conditions, the quinoline nitrogen could also coordinate, making the compound a potential tridentate ligand. This multi-dentate character is highly valuable for creating stable and well-defined coordination spheres around a metal center, which is a cornerstone of designing effective catalysts.

Furthermore, the diamine can be readily converted into a Schiff base ligand through condensation with aldehydes or ketones. bepls.comckthakurcollege.net These Schiff base derivatives, featuring an imine (-C=N-) linkage, are renowned for their ability to coordinate with a wide array of transition metals to form stable complexes. nih.govresearchgate.net The electronic and steric properties of these ligands can be easily tuned by changing the carbonyl component, allowing for the fine-tuning of the catalytic activity of the corresponding metal complexes. ckthakurcollege.net

Table 1: Potential Coordination Modes of 8-Methylquinoline-3,4-diamine

| Coordination Mode | Donating Atoms | Potential Applications |

|---|---|---|

| Bidentate | N3-amine, N4-amine | Formation of stable chelate complexes |

| Tridentate | N1-quinoline, N3-amine, N4-amine | Catalysis, formation of highly stable complexes |

| Schiff Base Ligand (Bidentate/Tridentate) | Imine Nitrogens, Quinoline Nitrogen | Catalysis, sensing, functional materials |

Precursors for Advanced Materials

Organic Light-Emitting Diodes (OLEDs) and Fluorescent Materials

Quinoline and its derivatives are well-known for their fluorescent properties and have been extensively used in the development of materials for organic light-emitting diodes (OLEDs). researchgate.netscirp.org The quinoline core acts as a rigid, planar chromophore. While 8-hydroxyquinoline (B1678124) derivatives, such as tris(8-hydroxyquinolinato)aluminum (Alq3), are famous emissive and electron-transporting materials, other amino-functionalized quinolines also show promise. scirp.org

Derivatives of 8-Methylquinoline-3,4-diamine could be synthesized to create novel fluorescent materials. For instance, condensation of the diamine groups to form a fused imidazole ring, as mentioned previously, extends the π-conjugated system, which often leads to a red-shift in the emission wavelength and can enhance the quantum yield. nih.gov The resulting imidazo[4,5-c]quinoline scaffold could serve as a core for blue, green, or even yellow-emitting materials for OLED applications. researchgate.netnih.gov

Sensors and Chemosensing Materials

The chelating diamine unit on the 8-Methylquinoline-3,4-diamine scaffold makes it a prime candidate for developing chemosensors, particularly for metal ions. researchgate.netarkat-usa.org The principle of such sensors often relies on a change in the material's optical properties, such as fluorescence, upon binding to a target analyte. nih.gov

A sensor molecule based on this diamine could be designed to be weakly fluorescent in its free state. Upon chelation with a specific metal ion (e.g., Zn²⁺, Cu²⁺, or Al³⁺), the conformational rigidity of the molecule could increase, and internal quenching pathways might be blocked. scirp.org This process, known as chelation-enhanced fluorescence (CHEF), would result in a significant "turn-on" fluorescent signal, allowing for the sensitive detection of the target ion. nih.govresearchgate.net The inherent fluorescence of the quinoline moiety provides the necessary signal-transducing element for such sensor design. researchgate.net

Applications in Polymer Chemistry

Diamines are fundamental monomers in polymer chemistry, most notably for the synthesis of polyamides (like Nylon) and polyimides. These polymers are known for their high thermal stability, mechanical strength, and chemical resistance. 8-Methylquinoline-3,4-diamine could potentially be used as a specialty monomer to create novel high-performance polymers.

Reacting 8-Methylquinoline-3,4-diamine with diacyl chlorides would produce polyamides containing the quinoline unit directly in the polymer backbone. Similarly, reaction with dianhydrides would yield polyimides. The incorporation of the rigid and heterocyclic quinoline structure into the polymer chain would be expected to impart several desirable properties:

Enhanced Thermal Stability: The aromatic and heterocyclic nature of the quinoline ring is inherently more stable at high temperatures than purely aliphatic chains.

Improved Mechanical Properties: The rigidity of the quinoline unit could lead to polymers with higher tensile strength and modulus.

Inherent Fluorescence: The resulting polymers could be intrinsically fluorescent, opening up applications in areas like polymer-based sensors or emissive films.

Metal-Coordinating Sites: The quinoline nitrogen atoms within the polymer chain could serve as sites for metal coordination, leading to the formation of coordination polymers or metallopolymers with interesting catalytic or electronic properties. materialsciencejournal.org

Molecular Scaffolds for the Construction of Diverse Chemical Structures

The concept of a molecular scaffold refers to a core structure that can be systematically modified to generate a library of diverse compounds. nih.gov 8-Methylquinoline-3,4-diamine is an excellent example of such a scaffold. The quinoline ring provides a rigid and predictable framework, while the two reactive amine groups offer sites for chemical diversification.

Starting from this single precursor, a multitude of chemical transformations can be envisioned beyond the previously mentioned imidazole formation. For example, selective mono-acylation or mono-alkylation of one amine group, followed by reaction of the second amine, would allow for the synthesis of unsymmetrically substituted derivatives. Such strategies are central to diversity-oriented synthesis, aiming to explore chemical space efficiently for applications in drug discovery and materials science. The ability to build upon the 8-methylquinoline core in a controlled manner makes this diamine a valuable platform for creating novel and functional molecules. nih.govnih.govmdpi.com

Future Research Directions and Perspectives

Development of Novel and Highly Efficient Synthetic Routes for Quinoline (B57606) Diamines

The synthesis of substituted quinolines has a rich history, with classic methods like the Skraup, Friedländer, and Doebner-von Miller reactions forming the bedrock of synthetic strategies. pharmaguideline.comiipseries.org However, many of these traditional methods are hampered by harsh reaction conditions, low yields, and limited functional group tolerance. pharmaguideline.com Future research must prioritize the development of more efficient, sustainable, and versatile synthetic routes to access complex quinoline diamines like 8-Methylquinoline-3,4-diamine.

Key areas for future development include:

Catalyst Innovation: The use of novel catalysts, including transition metals like palladium, copper, and rhodium, as well as inexpensive and environmentally benign options like nickel and iron, can lead to milder reaction conditions and improved yields. organic-chemistry.orgnih.gov Metal-free catalytic systems are also a growing area of interest, promising more sustainable synthetic pathways.

Green Chemistry Approaches: The integration of green chemistry principles is crucial. This includes the use of microwave-assisted synthesis to reduce reaction times, employing aqueous or solvent-free reaction conditions, and developing reusable catalysts to minimize waste. actascientific.com

One-Pot and Multicomponent Reactions: Designing cascade or one-pot reactions where multiple bonds are formed in a single operation enhances efficiency by reducing the number of intermediate purification steps. nih.gov Multicomponent reactions, which combine three or more starting materials in a single step, offer a powerful tool for rapidly building molecular diversity.

Interactive Table: Comparison of Major Quinoline Synthesis Methods

| Synthesis Method | Precursors | Conditions | Advantages | Disadvantages |

| Skraup Synthesis | Aniline (B41778), glycerol (B35011), sulfuric acid, oxidizing agent | Harsh, acidic, high temperature | Uses simple starting materials | Low yields for substituted anilines, harsh conditions |

| Friedländer Annulation | 2-aminoaryl aldehyde/ketone, compound with α-methylene group | Acidic or basic catalysis | Good yields, high versatility | Precursor availability can be a limitation |

| Doebner-von Miller | Aniline, α,β-unsaturated carbonyl compound | Strong acid | One-pot synthesis | Can produce mixtures of products, harsh conditions |

| Combes Synthesis | Arylamine, 1,3-dicarbonyl compound | Acid-catalyzed | Good for specific substitution patterns | Requires specific dicarbonyl precursors |

Exploration of Untapped Reactivity Patterns and Unprecedented Transformations

The unique arrangement of functional groups in 8-Methylquinoline-3,4-diamine suggests a rich and largely unexplored reactive landscape. The interplay between the electron-donating diamine groups, the quinoline ring system, and the potentially reactive C(sp³)–H bonds of the 8-methyl group opens avenues for novel chemical transformations.

Future research should focus on:

C(sp³)–H Bond Activation: The methyl group at the 8-position is a prime target for C–H activation chemistry. Recent studies have demonstrated that ruthenium(II) and rhodium(III) catalysts can effectively functionalize the 8-methyl group of quinoline, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.netacs.org Exploring these reactions with the 3,4-diamine scaffold could lead to novel derivatives with unique properties. For example, Ru(II)-catalyzed amidation reactions have been used to convert 8-methylquinolines into quinolin-8-ylmethanamines. researchgate.net

Diamine Group Reactivity: The vicinal diamines at the 3 and 4-positions can be used to construct new heterocyclic rings fused to the quinoline core. Cyclization reactions with dicarbonyl compounds, for instance, could yield novel quinoxaline-fused systems, creating complex polycyclic aromatic structures with potential applications in materials science.

Post-Synthetic Modification: Developing methods to selectively modify the synthesized 8-Methylquinoline-3,4-diamine core would provide rapid access to a library of related compounds for screening in various applications.

Advanced Computational Approaches for Rational Design and Discovery of New Reactions

Computational chemistry and molecular modeling are indispensable tools for accelerating chemical research. By predicting reaction outcomes, elucidating mechanisms, and designing molecules with desired properties, these approaches can save significant time and resources.

Future directions in this area include:

Mechanism Elucidation: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, identify transition states, and understand the electronic effects of the diamine and methyl substituents on the reactivity of the quinoline ring. researchgate.net This knowledge is critical for optimizing reaction conditions and predicting novel reactivity.

Rational Ligand and Catalyst Design: For transition metal-catalyzed reactions, computational screening can help identify the optimal ligand or metal center for a desired transformation, such as selective C–H activation. acs.org

In Silico Property Prediction: The electronic, optical, and pharmacological properties of novel derivatives of 8-Methylquinoline-3,4-diamine can be predicted using computational models. mdpi.com This allows for the rational design of molecules for specific applications, such as fluorescent probes, organic light-emitting diodes (OLEDs), or therapeutic agents, before committing to their synthesis. researchgate.netnih.govrroij.com

Integration of 8-Methylquinoline-3,4-diamine in Emerging Chemical Technologies and Methodologies

The unique structural and electronic features of 8-Methylquinoline-3,4-diamine make it a promising candidate for integration into a variety of advanced chemical technologies.

Potential future applications to be explored:

Materials Science: The extended π-system and chelating ability of the diamine and quinoline nitrogen atoms suggest potential use in the development of novel organic semiconductors, conductive polymers, and materials for OLEDs. researchgate.netrroij.com The diamine moiety provides a handle for polymerization or incorporation into larger macromolecular structures.

Fluorescent Chemosensors: Quinoline derivatives are well-known for their fluorescent properties. The diamine groups in 8-Methylquinoline-3,4-diamine could act as binding sites for metal ions or other analytes, leading to changes in the compound's fluorescence upon binding. This could be exploited to develop highly sensitive and selective chemosensors for environmental or biological monitoring. rroij.com

Medicinal Chemistry Scaffolding: The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous drugs. nih.govmdpi.com The 3,4-diamine substitution provides two points for further derivatization, allowing for the creation of diverse molecular libraries to be screened for biological activity against various diseases. nih.gov

Q & A

Q. What are the established synthetic routes for 8-Methylquinoline-3,4-diamine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves Pd-catalyzed cross-coupling reactions (e.g., using PdCl₂(PPh₃)₂ with K₂CO₃ in DMF) to introduce substituents to the quinoline core . For diamine functionalization, condensation reactions with aromatic diamines under reflux in ethanol, catalyzed by glacial acetic acid, are effective . Optimization strategies include:

- Temperature control : Maintain reflux conditions (78–85°C) for efficient cyclization.

- Catalyst loading : Reduce Pd catalyst to 2–5 mol% to minimize side reactions.

- Purification : Use column chromatography (e.g., ethyl acetate/hexane, 1:1) followed by recrystallization from ethanol for purity ≥95% .

Q. How can researchers characterize the structural and thermodynamic properties of 8-Methylquinoline-3,4-diamine?

- Methodological Answer :

- Spectroscopic analysis :

- ¹H/¹³C NMR : Dissolve in deuterated DMSO or CDCl₃; compare chemical shifts with analogous quinoline derivatives (e.g., 8-Hydroxyquinoline δ 8.5–9.0 ppm for aromatic protons) .

- IR spectroscopy : Identify N–H stretching (3200–3400 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹) .

- Thermodynamic data : Use differential scanning calorimetry (DSC) to measure melting points (e.g., 223–225°C for similar quinolines ) and compare with NIST-reported values for 8-Hydroxyquinoline (ΔfH°solid = -218.4 kJ/mol) .

Q. What are the solubility profiles of 8-Methylquinoline-3,4-diamine in common solvents, and how do they impact experimental design?

- Methodological Answer :

- Test solubility in ethanol, DMF, and DMSO via gravimetric analysis. For example, 8-Hydroxyquinoline exhibits moderate solubility in ethanol (5–10 mg/mL) but poor solubility in water (<1 mg/mL) .

- Design implication : Use DMF for reactions requiring high solubility; ethanol for recrystallization.

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of 8-Methylquinoline-3,4-diamine in catalytic systems?

- Methodological Answer :

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze electron density at the 3,4-diamine sites. Compare with experimental data (e.g., bond lengths in crystallized quinoline analogs) .

- Reactivity prediction : Calculate Fukui indices to identify nucleophilic/electrophilic regions, guiding functionalization strategies (e.g., alkylation at the methyl group) .

Q. What strategies resolve contradictions in reported biological activity data for 8-Methylquinoline-3,4-diamine derivatives?

- Methodological Answer :

- Dose-response validation : Replicate assays (e.g., antimicrobial MIC tests) under standardized conditions (pH 7.4, 37°C) with positive controls (e.g., DBeQ for enzyme inhibition studies ).

- Meta-analysis : Compare data across studies using cheminformatics tools (e.g., PubChem Activity Score) to identify outliers.

Q. How can researchers design derivatives of 8-Methylquinoline-3,4-diamine for targeted CNS drug delivery?

- Methodological Answer :

- Fluorine-amine exchange : Adapt methods from 8-Fluoro-3,4-dihydroisoquinoline synthesis to introduce blood-brain barrier (BBB)-penetrant groups (e.g., cyclic amines).

- In silico screening : Use molecular docking (e.g., AutoDock Vina) to assess binding affinity to CNS targets (e.g., serotonin receptors).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.